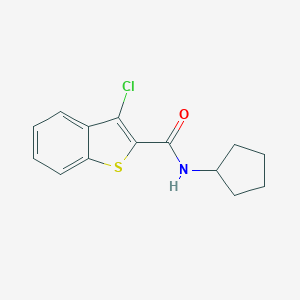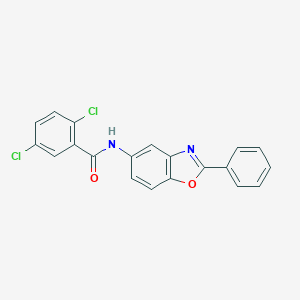
5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties. This compound features a thiazolidine-2,4-dione core with a (3,4-dichlorobenzylidene) substituent, which contributes to its unique chemical and biological characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione typically involves the Knoevenagel condensation reaction. This reaction is carried out between thiazolidine-2,4-dione and 3,4-dichlorobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification techniques to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond in the benzylidene group to a single bond, forming the corresponding alkyl derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the benzylidene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alkyl derivatives of the original compound.
Substitution: Various substituted thiazolidinedione derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its antidiabetic, anticancer, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of 5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione involves its interaction with various molecular targets. In the case of its antidiabetic activity, the compound is believed to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosiglitazone: Another thiazolidinedione with potent antidiabetic activity.
Pioglitazone: Known for its use in treating type 2 diabetes.
Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.
Uniqueness
5-(3,4-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern on the benzylidene ring, which imparts distinct chemical and biological properties. This compound has shown promising results in various biological assays, making it a valuable candidate for further research and development .
Propriétés
Formule moléculaire |
C10H5Cl2NO2S |
|---|---|
Poids moléculaire |
274.12g/mol |
Nom IUPAC |
(5E)-5-[(3,4-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H5Cl2NO2S/c11-6-2-1-5(3-7(6)12)4-8-9(14)13-10(15)16-8/h1-4H,(H,13,14,15)/b8-4+ |
Clé InChI |
DKZRDZSTKOFPLQ-XBXARRHUSA-N |
SMILES isomérique |
C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)S2)Cl)Cl |
SMILES |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)S2)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1C=C2C(=O)NC(=O)S2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B416770.png)
![4-[2-(3-Pyridinylcarbonyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B416773.png)

![4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B416777.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B416780.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-methoxybenzoyl)hydrazono]butanamide](/img/structure/B416781.png)
![(3E)-N-[4-chloro-3-(trifluoromethyl)phenyl]-3-{2-[(2-hydroxy-3-methylphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B416782.png)
![3-[(2-fluorobenzoyl)hydrazono]-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B416784.png)
![N-(2,4-difluorophenyl)-3-[(2-thienylcarbonyl)hydrazono]butanamide](/img/structure/B416785.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-{[(3-methylphenoxy)acetyl]hydrazono}butanamide](/img/structure/B416786.png)
![2,5-dichloro-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416789.png)
![2,5-dichloro-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B416791.png)
![2,5-dichloro-N-{2-[4-(1,1-dimethylethyl)phenyl]-1,3-benzoxazol-5-yl}benzamide](/img/structure/B416793.png)

